2-(4-fluorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide
Description
2-(4-fluorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide is an organic compound characterized by its unique structure, which includes a fluorophenoxy group and a thiophenyl-substituted cyclopentyl moiety
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[(1-thiophen-3-ylcyclopentyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2S/c19-15-3-5-16(6-4-15)22-11-17(21)20-13-18(8-1-2-9-18)14-7-10-23-12-14/h3-7,10,12H,1-2,8-9,11,13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZKIHGUZCIUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)COC2=CC=C(C=C2)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.
Cyclopentylation: The intermediate is then reacted with a cyclopentyl halide in the presence of a base to introduce the cyclopentyl group.
Thiophene Introduction: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Final Acetamide Formation: The final step involves the reaction of the intermediate with acetamide under suitable conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at various positions, particularly at the carbonyl group, to form alcohol derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted phenoxy derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and conductivity.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential activity as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of probes for studying biological processes.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of advanced coatings and adhesives due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide
- 2-(4-bromophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide
- 2-(4-methylphenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide
Comparison:
- Uniqueness: The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide can significantly alter its electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs.
- Reactivity: The fluorinated compound may exhibit different reactivity patterns, particularly in nucleophilic substitution reactions, due to the strong electron-withdrawing effect of the fluorine atom.
- Biological Activity: The fluorine atom can also influence the compound’s biological activity, potentially enhancing its binding affinity and specificity for certain biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-(4-fluorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a unique chemical structure characterized by:
- A 4-fluorophenoxy group, which enhances lipophilicity and may influence receptor binding.
- A thiophen-3-yl cyclopentyl moiety that may contribute to its biological activity through interactions with specific biological targets.
The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological pathways, including:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain enzymes involved in inflammatory processes, potentially modulating immune responses.
- Receptor Binding : It shows affinity for specific receptors, which may lead to downstream effects in cellular signaling pathways.
Antimicrobial Activity
The compound has been tested against various microbial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 32 | |
| Klebsiella pneumoniae | 25 | |
| Fusarium oxysporum | 12.5 |
These results suggest that the compound exhibits significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent.
Cytotoxicity Assays
Cytotoxicity was assessed using various cell lines. The compound demonstrated selective toxicity towards cancer cell lines while sparing normal cells:
This selectivity indicates a promising therapeutic index for potential cancer treatment applications.
Study on Anti-inflammatory Effects
A notable study investigated the anti-inflammatory effects of the compound in a murine model of acute inflammation. The results showed a reduction in inflammatory markers such as TNF-alpha and IL-6, indicating that the compound effectively modulates inflammatory responses.
Study on Neurological Implications
Another study explored the neuroprotective effects of the compound in models of neurodegeneration. The findings suggested that it may provide protection against neuronal cell death induced by oxidative stress, highlighting its potential for treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
